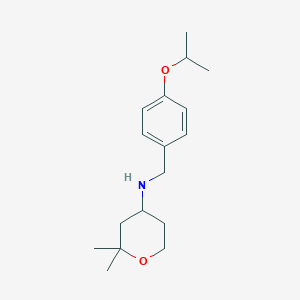

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-(4-isopropoxy-benzyl)-amine

Beschreibung

The compound (2,2-Dimethyl-tetrahydro-pyran-4-yl)-(4-isopropoxy-benzyl)-amine (CAS: 134126-80-0) is a secondary amine derivative featuring a tetrahydro-pyran core substituted with two methyl groups at the 2-position and a 4-isopropoxy-benzyl group. Its hydrochloride salt has a molecular formula of C₁₇H₂₈ClNO₂ and a molecular weight of 313.9 g/mol .

Eigenschaften

Molekularformel |

C17H27NO2 |

|---|---|

Molekulargewicht |

277.4 g/mol |

IUPAC-Name |

2,2-dimethyl-N-[(4-propan-2-yloxyphenyl)methyl]oxan-4-amine |

InChI |

InChI=1S/C17H27NO2/c1-13(2)20-16-7-5-14(6-8-16)12-18-15-9-10-19-17(3,4)11-15/h5-8,13,15,18H,9-12H2,1-4H3 |

InChI-Schlüssel |

LXLNQDXQTIDKMZ-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=C(C=C1)CNC2CCOC(C2)(C)C |

Kanonische SMILES |

CC(C)OC1=CC=C(C=C1)CNC2CCOC(C2)(C)C |

Herkunft des Produkts |

United States |

Biologische Aktivität

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-(4-isopropoxy-benzyl)-amine, also known as its hydrochloride salt, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C17H28ClNO2

- Molecular Weight : 313.9 g/mol

- CAS Number : 5228-75-1

- IUPAC Name : 2,2-dimethyl-N-[(4-propan-2-yloxyphenyl)methyl]oxan-4-amine; hydrochloride

The compound features a tetrahydropyran ring and an isopropoxybenzyl moiety, which contribute to its pharmacological profile.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its antiviral properties, particularly against SARS-CoV-2. The following sections detail specific studies and findings.

Antiviral Activity

A study investigated various derivatives of benzylaminoquinazoline compounds for their efficacy against SARS-CoV-2. Although this compound was not the primary focus, similar compounds have demonstrated significant antiviral activity with IC50 values ranging from 5 μM to 14 μM against the virus in vitro .

| Compound | IC50 (μM) | Selectivity Index (SI) |

|---|---|---|

| Compound 15 | 5.3 | High |

| Compound 39 | 4.2 | High |

| This compound | TBD | TBD |

The selectivity index is calculated by dividing the cytotoxic concentration (CC50) by the inhibitory concentration (IC50). A high SI indicates a favorable therapeutic profile.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the benzyl ring significantly influence biological activity. Substituents such as chlorine or bulky groups enhance antiviral efficacy. For instance, compounds with diphenylmethylamines showed improved activity compared to their unsubstituted counterparts .

Case Studies

- SARS-CoV-2 Inhibition : In a controlled study, various derivatives were synthesized and tested for their ability to inhibit viral replication in Vero cells. Results indicated that certain structural modifications led to enhanced potency against SARS-CoV-2 compared to standard treatments like remdesivir .

- Cytotoxicity Assessment : The cytotoxic effects of related compounds were evaluated across different cell lines including human embryonic lung cells and mouse fibroblast cells. Compounds with lower cytotoxicity and higher antiviral activity were prioritized for further development .

Pharmacokinetics and Safety

Initial pharmacokinetic studies suggest that compounds related to this compound exhibit reasonable bioavailability and stability in various biological models. However, specific data on this compound's pharmacokinetics remains limited.

Safety Profile

The compound is classified as an irritant based on safety data sheets. Handling precautions should be taken to minimize exposure during laboratory procedures .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of the compound exhibit significant cytotoxic properties against various cancer cell lines. For instance, studies have shown that compounds with similar structural motifs can selectively induce apoptosis in human cancer cells while sparing normal cells. This selectivity is crucial for developing effective anticancer therapies that minimize side effects associated with traditional chemotherapeutics .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase. Inhibitors of this enzyme are of interest in treating neurodegenerative diseases such as Alzheimer's disease. Preliminary studies suggest that (2,2-Dimethyl-tetrahydro-pyran-4-yl)-(4-isopropoxy-benzyl)-amine may inhibit enzyme activity, thereby offering therapeutic avenues for cognitive disorders .

Pharmacology

Antimicrobial Properties

Compounds similar to this compound have demonstrated antimicrobial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values reported for related compounds suggest promising applications in developing new antimicrobial agents .

Neuroprotective Effects

Studies have indicated that the compound may possess neuroprotective properties. These effects are attributed to its ability to modulate neurotransmitter levels and protect neuronal cells from oxidative stress. This application is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role in disease progression .

Biochemical Research

Bioconjugation Applications

The unique structure of this compound allows it to serve as a useful building block in bioconjugation strategies. Its ability to form stable linkages with biomolecules can facilitate the development of targeted drug delivery systems and diagnostic agents .

Synthesis of Novel Compounds

The compound's synthetic versatility enables researchers to create novel derivatives with tailored biological activities. By modifying specific functional groups, scientists can explore a wide array of pharmacological profiles, expanding the potential applications in drug discovery .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

RO1138452

- Structure : 4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-isopropoxy-benzyl)-phenyl]-amine

- Key Features : Shares the 4-isopropoxy-benzyl moiety but incorporates a dihydroimidazole ring instead of the tetrahydro-pyran group.

- Pharmacological Activity : Acts as a selective, pseudo-irreversible orthosteric antagonist of the prostacyclin (IP) receptor. Demonstrated efficacy in suppressing interferon-gamma-induced chemokine (CXCL9/CXCL10) release in human airway epithelial cells .

- Molecular Weight : ~356.45 g/mol (empirical formula: C₂₁H₂₄N₄O).

Example 13 Compound (Patent Example)

- Structure : N-{(1R,3S)-3-isopropyl-3-[(4-phenyl-3,6-dihydropyridin-1(2H)-yl)carbonyl]cyclopentyl}-3-methyl-tetrahydro-2H-pyran-4-amine

- Key Features : Retains the tetrahydro-pyran core but substitutes the benzyl group with a cyclopentyl-isopropyl-carbonyl-phenyl-dihydropyridine system.

- Molecular Weight : 411.1 g/mol (C₂₆H₃₈N₂O₂) .

(2,2-Dimethyl-tetrahydro-pyran-4-yl)-(1-phenyl-ethyl)-amine hydrochloride

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis of Key Parameters

Key Observations :

Structural Flexibility : The tetrahydro-pyran core is versatile, accommodating diverse substituents (e.g., benzyl, phenyl-ethyl, methoxyethyl).

Bioactivity : RO1138452 demonstrates the importance of the 4-isopropoxy-benzyl group in receptor antagonism, suggesting that the target compound could share similar binding motifs despite lacking direct evidence .

Methodological Considerations in Similarity Analysis

- Virtual Screening: Structural similarity metrics (e.g., Tanimoto coefficients, pharmacophore alignment) are critical for predicting bioactivity. The target compound’s benzyl-amine and pyran motifs align with known receptor-binding pharmacophores .

- Limitations: Minor structural changes (e.g., replacing tetrahydro-pyran with dihydroimidazole in RO1138452) can drastically alter receptor specificity, underscoring the need for empirical validation .

Vorbereitungsmethoden

Reaction Mechanism and Conditions

-

Formation of the Schiff base :

4-Isopropoxybenzaldehyde reacts with 2,2-dimethyltetrahydro-2H-pyran-4-amine in a polar aprotic solvent (e.g., methanol or ethanol) under reflux. The reaction is catalyzed by acidic conditions (e.g., acetic acid) to form an imine intermediate. -

Reduction to the amine :

Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) reduces the imine to the secondary amine. The use of NaBH₃CN is preferred for its selectivity in protic solvents.

-

Reactants :

-

4-Isopropoxybenzaldehyde (1.0 equiv)

-

2,2-Dimethyltetrahydro-2H-pyran-4-amine (1.2 equiv)

-

-

Solvent : Ethanol (anhydrous)

-

Catalyst : Acetic acid (0.1 equiv)

-

Reducing Agent : NaBH₃CN (1.5 equiv)

-

Conditions : Stir at 25°C for 12–24 hours.

-

Workup : Extract with dichloromethane, wash with brine, and evaporate under reduced pressure.

Nucleophilic Substitution: Alternative Pathway for Benzylamine Coupling

Nucleophilic substitution offers an alternative route, particularly when starting from 4-isopropoxybenzyl halides. This method is advantageous for scalability and avoids the need for reducing agents.

Reaction Steps

-

Synthesis of 4-isopropoxybenzyl chloride :

Chlorination of 4-isopropoxybenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). -

Amine alkylation :

React 2,2-dimethyltetrahydro-2H-pyran-4-amine with 4-isopropoxybenzyl chloride in the presence of a base (e.g., triethylamine) to facilitate deprotonation and nucleophilic attack.

-

Reactants :

-

4-Isopropoxybenzyl chloride (1.0 equiv)

-

2,2-Dimethyltetrahydro-2H-pyran-4-amine (1.1 equiv)

-

-

Base : Triethylamine (2.0 equiv)

-

Solvent : Tetrahydrofuran (THF) or acetonitrile

-

Conditions : Reflux at 60°C for 6–8 hours.

-

Workup : Filter to remove salts, concentrate, and purify via column chromatography (SiO₂, ethyl acetate/hexane).

Intermediate Purification and Hydrochloride Salt Formation

The final step involves converting the freebase amine to its hydrochloride salt for enhanced stability and crystallinity. This is achieved by treating the amine with hydrochloric acid (HCl) in a suitable solvent.

-

Solvent : Diethyl ether or ethyl acetate

-

Acid : 1M HCl in diethyl ether (2.0 equiv)

-

Procedure : Add HCl dropwise to a stirred solution of the amine at 0°C. Filter the precipitate and wash with cold ether.

Comparative Analysis of Synthetic Methods

The table below summarizes key parameters for the two primary routes:

| Method | Reductive Amination | Nucleophilic Substitution |

|---|---|---|

| Starting Materials | Aldehyde + Amine | Benzyl chloride + Amine |

| Reagents | NaBH₃CN, AcOH | Triethylamine, THF |

| Reaction Time | 12–24 hours | 6–8 hours |

| Yield | 70–85% | 65–75% |

| Byproducts | Water, borate complexes | Triethylamine hydrochloride |

| Scalability | Moderate | High |

Reductive amination provides higher yields but requires careful handling of moisture-sensitive reagents. Nucleophilic substitution is faster and more scalable but necessitates halogenated intermediates.

Challenges and Optimization Strategies

-

Steric Hindrance : The 2,2-dimethyl group on the tetrahydropyran ring may slow reaction kinetics. Elevated temperatures (40–50°C) improve rates in nucleophilic substitutions.

-

Solvent Choice : Ethanol and THF are optimal for balancing solubility and reactivity. Polar aprotic solvents (e.g., DMF) are avoided due to potential side reactions.

-

Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures enhances purity (>98% by NMR ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2,2-Dimethyl-tetrahydro-pyran-4-yl)-(4-isopropoxy-benzyl)-amine, and how can reaction conditions be optimized to improve yield?

- Methodology : Begin with retrosynthetic analysis to identify key intermediates, such as tetrahydro-pyran derivatives and 4-isopropoxy-benzylamine. Use palladium-catalyzed coupling or reductive amination for amine bond formation. Optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) using design-of-experiments (DoE) approaches. Monitor by HPLC or LC-MS to track side products like N-demethylation byproducts, as observed in analogous syntheses .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodology : Employ a combination of -/-NMR to confirm stereochemistry and functional groups. Use high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via reverse-phase HPLC (>98% purity threshold) with UV detection at λ = 254 nm is critical. Cross-reference with single-crystal X-ray diffraction data if crystallizable, as demonstrated in structurally related pyrazole-amine derivatives .

Q. What safety protocols are recommended for handling this amine compound in laboratory settings?

- Methodology : Use PPE (nitrile gloves, lab coats, safety goggles) to prevent dermal/ocular exposure. Conduct reactions in fume hoods due to potential volatility. Waste should be neutralized with dilute acetic acid before disposal. Refer to MSDS guidelines for similar tetrahydro-pyran amines, which highlight respiratory irritancy risks .

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl group on the tetrahydro-pyran ring influence binding affinity to biological targets (e.g., GPCRs or enzymes)?

- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding poses with/without dimethyl substituents. Validate computationally predicted interactions using surface plasmon resonance (SPR) or radioligand displacement assays. For example, RO1138452—a related compound—showed pseudo-irreversible IP-receptor antagonism due to structural rigidity, which could parallel steric effects here .

Q. What experimental strategies can resolve contradictions in reported biological activities (e.g., agonist vs. antagonist effects) for this compound?

- Methodology : Use tissue-specific functional assays (e.g., cAMP-response element [CRE] luciferase reporters in airway epithelial cells) to assess context-dependent activity. Compare results across cell lines (e.g., BEAS-2B vs. primary cells) to rule out model-specific artifacts. Pre-incubate compounds to test for pseudo-irreversible binding kinetics, as seen in IP-receptor studies .

Q. How can environmental stability and biodegradation pathways of this compound be evaluated for ecological risk assessment?

- Methodology : Conduct OECD 301F biodegradability tests in aqueous media. Use LC-MS/MS to track degradation products (e.g., hydroxylated or demethylated metabolites). Assess photolytic stability under simulated sunlight (λ = 290–800 nm). Cross-reference with environmental fate models (EPI Suite) to predict partition coefficients (log ) and bioaccumulation potential .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.